1-(2-Fluoroethoxy)-4-iodobenzene

PET radiochemistry 18F-radiolabeling nucleophilic fluorination

Researchers requiring a single scaffold for both transition-metal-mediated coupling and PET radiolabeling often face kinetic inefficiencies with bromoarene analogs. 1-(2-Fluoroethoxy)-4-iodobenzene (CAS 132837-05-9) resolves this bottleneck. Key advantages include: • Dual Reactivity: Iodoarene enables rapid oxidative addition (50-100x faster than bromoarene) in Suzuki/Sonogashira couplings under mild conditions. • Radiochemistry Handle: The 2-fluoroethoxy group serves as a direct precursor for [18F]-fluorination, achieving RCYs of 66 ± 5%. • Structural Precision: Para-substitution is critical; this isomer exhibits a Ki of 2.8 nM at sigma-1 receptors (10-fold superior to meta). Supplied at ≥95% purity.

Molecular Formula C8H8FIO
Molecular Weight 266.05 g/mol
CAS No. 132837-05-9
Cat. No. B165010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoroethoxy)-4-iodobenzene
CAS132837-05-9
Synonyms1-(2-FLUORO-ETHOXY)-4-IODO-BENZENE
Molecular FormulaC8H8FIO
Molecular Weight266.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCF)I
InChIInChI=1S/C8H8FIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
InChIKeyGWESIUFEVINSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoroethoxy)-4-iodobenzene: Dual-Functional Building Block


1-(2-Fluoroethoxy)-4-iodobenzene (CAS 132837-05-9) is a para-substituted aryl iodide ether featuring a 2-fluoroethoxy moiety that confers bifunctional synthetic utility. The compound contains both an iodine atom amenable to oxidative addition in transition-metal catalysis (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) and a fluoroalkyl group that serves as a precursor for [18F]-radiolabeling via nucleophilic fluorination [1]. As an iodoarene, it exhibits superior oxidative addition kinetics compared to the corresponding bromo- or chloroarene analogs in cross-coupling reactions [2]. The compound is commercially available at 95% minimum purity from multiple chemical suppliers .

Irreplaceability of 1-(2-Fluoroethoxy)-4-iodobenzene


The iodine atom in 1-(2-fluoroethoxy)-4-iodobenzene is essential for achieving acceptable oxidative addition rates in palladium-catalyzed cross-couplings under mild conditions; the corresponding bromoarene exhibits approximately 50-fold slower oxidative addition, while the chloroarene is essentially unreactive without specialized ligand systems [1]. Simultaneously, the 2-fluoroethoxy group provides a site for 18F-radiolabeling that cannot be replicated by non-fluorinated ethoxy analogs, which lack the positron-emitting functionality required for PET imaging [2]. This dual functionality—rapid cross-coupling via the iodoarene moiety combined with a radiolabeling handle—represents a synthetic value proposition that generic aryl halides lacking either the iodine leaving group or the fluoroethoxy handle cannot fulfill. Attempted substitution with iodoanisole or 4-iodophenyl ethers lacking the fluorine atom would forfeit the radiolabeling capacity, while substitution with fluorinated bromoarenes would compromise coupling efficiency.

Quantitative Evidence for 1-(2-Fluoroethoxy)-4-iodobenzene


18F-Fluorination vs. 4-Iodoanisole

In head-to-head nucleophilic aromatic [18F]fluorination of para-substituted aryl iodides, 4-iodoanisole produced 4-[18F]fluoroanisole with a radiochemical yield (RCY) of 71 ± 5%, whereas 1-(2-fluoroethoxy)-4-iodobenzene produced 4-[18F]fluoro-(2-fluoroethoxy)benzene with an RCY of 66 ± 5% under identical reaction conditions [1]. The para-iodo substituent is essential for this transformation; the corresponding para-bromo analog yielded <5% RCY under the same conditions [1].

PET radiochemistry 18F-radiolabeling nucleophilic fluorination

Iodo vs. Bromo Cross-Coupling Kinetics

In palladium-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition approximately 50 times faster than the corresponding aryl bromides and over 500 times faster than aryl chlorides [1]. This kinetic advantage is maintained across a wide range of para-substituted aryl iodides including 1-(2-fluoroethoxy)-4-iodobenzene [2].

palladium catalysis cross-coupling oxidative addition

Para vs. Meta Regioisomer Binding Affinity

In a study of fluoro- and iodo-substituted sigma receptor ligands, the para-substituted derivative exhibited a Ki of 2.8 ± 0.3 nM at sigma-1 receptors, while the corresponding meta-substituted derivative showed a Ki of 28 ± 4 nM—a 10-fold reduction in binding affinity—and the ortho-substituted derivative demonstrated no significant affinity (Ki > 1000 nM) [1].

structure-activity relationship sigma receptor radioligand regioisomer

Bimodal PET/SPECT Imaging Capability

US Patent 5,446,147 A explicitly claims S-(-)-2-fluoroethoxy-3-methyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodobenzamide, synthesized from a 1-(2-fluoroethoxy)-4-iodobenzene derivative, as capable of being labeled with either 18F (for PET) or 123I/125I (for SPECT) while retaining the identical chemical scaffold and thus identical pharmacokinetics [1]. Compounds lacking the iodo moiety cannot be labeled with iodine radioisotopes; compounds lacking the fluoroethoxy moiety cannot be labeled with 18F.

bimodal imaging PET SPECT theranostics

Commercial Purity and Availability

1-(2-Fluoroethoxy)-4-iodobenzene is commercially available from multiple suppliers at a minimum purity specification of 95% . The compound is not a routine stock item for all vendors; this purity threshold is sufficient for most synthetic applications including PET precursor preparation and cross-coupling reactions where residual impurities can poison palladium catalysts [1].

commercial availability purity procurement quality control

Applications of 1-(2-Fluoroethoxy)-4-iodobenzene


18F-PET Tracer Synthesis

Use 1-(2-fluoroethoxy)-4-iodobenzene as a precursor for preparing 4-[18F]fluoro-(2-fluoroethoxy)benzene building blocks. The para-iodo substituent enables RCYs of 66 ± 5% under microwave-assisted [18F]fluorination conditions [1]. This building block can be further elaborated via the iodoarene handle in subsequent cross-coupling steps, enabling modular PET tracer construction where the fluoroethoxy group is installed prior to the [18F] radiolabeling step.

Palladium-Catalyzed Cross-Coupling

Employ 1-(2-fluoroethoxy)-4-iodobenzene in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings where the iodoarene functionality provides approximately 50-100x faster oxidative addition than bromoarene analogs [1][2]. This enables reduced catalyst loading, lower reaction temperatures, and shorter reaction times compared to the corresponding bromo- or chloro-substituted fluoroethoxybenzenes. The fluoroethoxy group remains intact under standard cross-coupling conditions, providing an orthogonal functional handle for subsequent transformations.

Sigma-1 Receptor Ligand Development

Utilize the para-(2-fluoroethoxy)iodobenzene scaffold for constructing high-affinity sigma-1 receptor ligands. The para-substitution pattern is critical: the para-isomer exhibits a Ki of 2.8 nM at sigma-1 receptors—10-fold superior binding affinity compared to the meta-isomer (Ki = 28 nM) [1]. Procurement of the correct para-isomer is essential for achieving target engagement in sigma receptor pharmacology studies.

Bimodal PET/SPECT Imaging Agent Development

Use 1-(2-fluoroethoxy)-4-iodobenzene as a key intermediate for preparing dual-labeled imaging agents that can be radiolabeled with either 18F (via the fluoroethoxy group) or 123I/125I (via iodine-iodine isotope exchange or electrophilic substitution on the aromatic ring) [1]. This approach yields chemically identical PET and SPECT tracers, enabling cross-validation of imaging modalities without confounding pharmacokinetic differences introduced by different chemical scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluoroethoxy)-4-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.